

Introduction: The Strategic Value of Halogenated Pyridines in Synthesis

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **6-Chloro-4-fluoronicotinaldehyde**

Cat. No.: **B7981611**

[Get Quote](#)

In the landscape of modern medicinal chemistry, the pyridine scaffold remains a cornerstone for the development of novel therapeutics. Its unique electronic properties and ability to engage in hydrogen bonding make it a privileged structure. The strategic introduction of halogen atoms, particularly chlorine and fluorine, onto this ring system profoundly influences a molecule's pharmacokinetic and pharmacodynamic profile. Chlorine can enhance metabolic stability and introduce key hydrophobic interactions, while fluorine often improves binding affinity and membrane permeability.^{[1][2]}

This guide focuses on **6-Chloro-4-fluoronicotinaldehyde** (CAS: 1060809-20-2), a trifunctional pyridine building block that offers researchers a powerful tool for molecular diversification. Possessing a reactive aldehyde, a displaceable chlorine atom, and an electron-withdrawing fluorine, this intermediate provides three distinct points for chemical modification. Its structure is primed for the synthesis of complex heterocyclic systems, making it an invaluable precursor for generating libraries of compounds in drug discovery programs targeting a range of diseases.^[3] ^[4] This document serves as a technical resource for researchers, scientists, and drug development professionals, providing insights into its properties, synthesis, reactivity, and applications.

Part 1: Physicochemical Properties & Spectroscopic Analysis

A thorough understanding of a compound's physical and spectroscopic properties is fundamental to its successful application in synthesis.

Physicochemical Data

The key properties of **6-Chloro-4-fluoronicotinaldehyde** are summarized below. These values are compiled from supplier data and computational predictions.[\[5\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)

Property	Value	Source
CAS Number	1060809-20-2	[5] [6]
Molecular Formula	C ₆ H ₃ ClFNO	[6] [8]
Molecular Weight	159.55 g/mol	[6]
Appearance	(Predicted) White to off-white solid	N/A
Boiling Point	242.3 ± 35.0 °C (Predicted)	[7]
Density	1.444 ± 0.06 g/cm ³ (Predicted)	[7]
Storage Conditions	Inert atmosphere, 2-8°C	[6]
SMILES Code	O=CC1=CN=C(Cl)C=C1F	[6] [8]

Spectroscopic Characterization (Predicted)

While experimental spectra for this specific compound are not widely published, its structure allows for reliable prediction of its key spectroscopic features. Experimental verification is essential for any synthesized batch.[\[9\]](#)

- ¹H NMR (400 MHz, CDCl₃):
 - δ ~10.1 ppm (s, 1H): This singlet corresponds to the aldehyde proton (-CHO). Its downfield shift is characteristic of aldehyde protons.
 - δ ~8.7 ppm (s, 1H): The proton at the C2 position of the pyridine ring. Its chemical shift is influenced by the adjacent nitrogen and the C3-aldehyde group.
 - δ ~7.3 ppm (d, 1H): The proton at the C5 position. It would appear as a doublet due to coupling with the C4-fluorine atom.

- ^{13}C NMR (101 MHz, CDCl_3):
 - $\delta \sim 188$ ppm: Aldehyde carbonyl carbon (C=O).
 - $\delta \sim 160$ ppm (d, ^1JCF): The carbon at the C4 position, showing a large coupling constant due to the directly attached fluorine.
 - $\delta \sim 155$ ppm: The carbon at the C6 position, attached to chlorine.
 - $\delta \sim 152$ ppm: The carbon at the C2 position.
 - $\delta \sim 125$ ppm: The carbon at the C3 position, attached to the aldehyde.
 - $\delta \sim 115$ ppm (d, ^2JCF): The carbon at the C5 position, showing a smaller coupling constant with the fluorine at C4.
- Infrared (IR) Spectroscopy:
 - $\sim 1710 \text{ cm}^{-1}$: Strong C=O stretch from the aldehyde.
 - $\sim 1550\text{-}1600 \text{ cm}^{-1}$: C=C and C=N stretching vibrations of the pyridine ring.
 - $\sim 1200\text{-}1250 \text{ cm}^{-1}$: C-F stretching vibration.
 - $\sim 700\text{-}800 \text{ cm}^{-1}$: C-Cl stretching vibration.
- Mass Spectrometry (MS):
 - The molecular ion peak (M^+) would show a characteristic $\text{M}/\text{M}+2$ isotopic pattern of approximately 3:1, which is indicative of the presence of a single chlorine atom. Expected $[\text{M}]^+$ at $\text{m/z} = 159$ and $[\text{M}+2]^+$ at $\text{m/z} = 161$.

Part 2: Proposed Synthesis and Purification

While specific literature detailing the synthesis of **6-Chloro-4-fluoronicotinaldehyde** is sparse, a robust and logical pathway can be designed based on established methodologies for the formylation of halogenated pyridines.^{[9][10]} The most field-proven approach involves a directed ortho-metalation (DoM) followed by electrophilic quench.

Synthetic Workflow

The proposed synthesis begins with the commercially available 2-chloro-4-fluoropyridine. The acidity of the C3 proton is enhanced by the inductive effects of the adjacent C4-fluorine and the ring nitrogen, making it susceptible to deprotonation by a strong base like Lithium Diisopropylamide (LDA). The resulting lithiated intermediate is then trapped with an electrophilic formylating agent such as N,N-Dimethylformamide (DMF).

2-Chloro-4-fluoropyridine

LDA, THF, -78 °C

Deprotonation

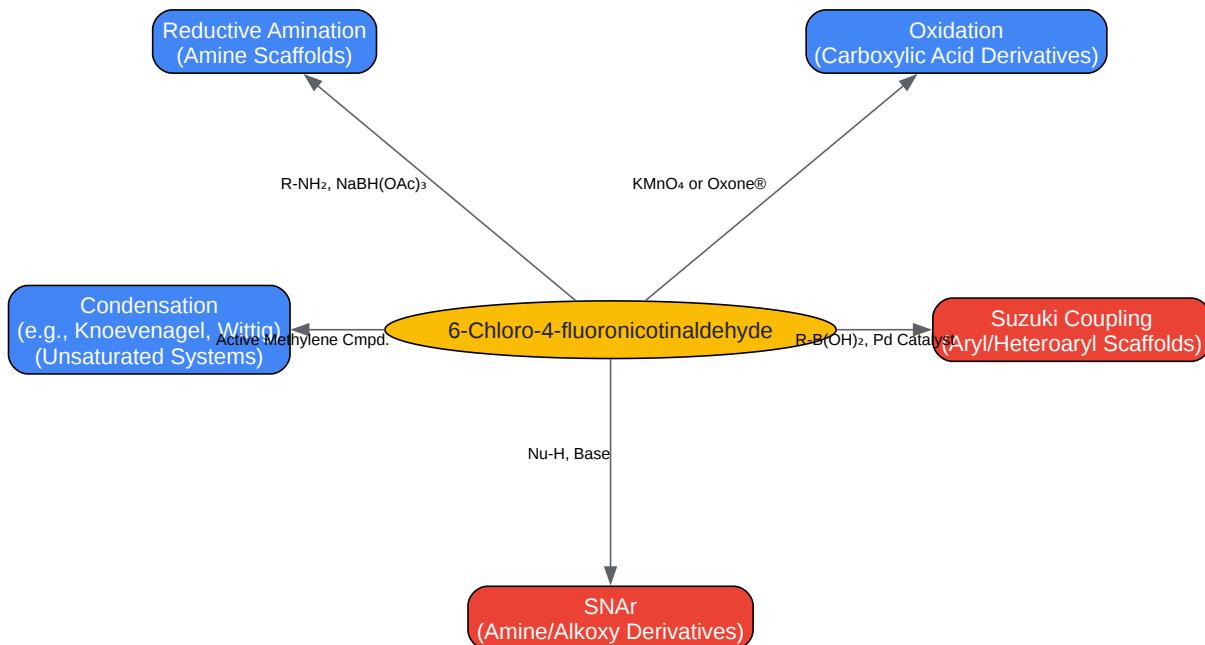
Lithiated Intermediate
(2-Chloro-4-fluoro-3-lithiopyridine)

DMF, -78 °C

Formylation

6-Chloro-4-fluoronicotinaldehyde

Aqueous Workup (e.g., sat. NH₄Cl)[Click to download full resolution via product page](#)**Caption: Proposed synthetic workflow for 6-Chloro-4-fluoronicotinaldehyde.**


Detailed Experimental Protocol

This protocol is a representative procedure and should be adapted and optimized based on laboratory conditions. All operations must be performed under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents.

- **Reaction Setup:** To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add anhydrous tetrahydrofuran (THF, 10 volumes relative to the starting material). Cool the flask to -78 °C using a dry ice/acetone bath.
- **Base Addition:** Slowly add n-Butyllithium (1.05 eq.) to a solution of diisopropylamine (1.1 eq.) in anhydrous THF at -78 °C to generate LDA in situ. Stir for 30 minutes.
- **Deprotonation:** To the freshly prepared LDA solution, add a solution of 2-chloro-4-fluoropyridine (1.0 eq.) in anhydrous THF dropwise, ensuring the internal temperature does not exceed -70 °C. Stir the resulting mixture at -78 °C for 1 hour to facilitate complete deprotonation.
- **Formylation:** Slowly add N,N-Dimethylformamide (DMF, 1.5 eq.) to the reaction mixture. The addition is exothermic; maintain the temperature below -70 °C. Stir at -78 °C for 2 hours, or until TLC analysis indicates the consumption of the starting material.
- **Quenching:** Quench the reaction at -78 °C by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). Allow the mixture to warm to room temperature.
- **Extraction:** Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.
- **Purification:** Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure **6-Chloro-4-fluoronicotinaldehyde**.

Part 3: Chemical Reactivity and Synthetic Utility

The true value of **6-Chloro-4-fluoronicotinaldehyde** lies in its trifunctional nature, which allows for sequential and selective modifications to build molecular complexity.

[Click to download full resolution via product page](#)

Caption: Key reaction pathways for **6-Chloro-4-fluoronicotinaldehyde**.

Reactions of the Aldehyde Group

The aldehyde functionality is a versatile handle for a wide array of classical organic transformations.

- **Reductive Amination:** Reaction with primary or secondary amines in the presence of a mild reducing agent like sodium triacetoxyborohydride (STAB) provides direct access to substituted aminomethyl-pyridines, a common motif in bioactive molecules.

- Condensation Reactions: Knoevenagel condensation with active methylene compounds (e.g., malononitrile, cyanoacetates) or Wittig reactions with phosphorus ylides can be used to install carbon-carbon double bonds, extending the carbon skeleton.[11][12]
- Oxidation: The aldehyde can be readily oxidized to the corresponding carboxylic acid, 6-chloro-4-fluoronicotinic acid (CAS 1060809-30-4), using standard oxidants like potassium permanganate or Oxone®.[13] This acid is a valuable intermediate for amide bond formation.
- Reduction: Reduction with sodium borohydride (NaBH_4) yields the corresponding hydroxymethyl-pyridine, which can be further functionalized.

Reactions at the 6-Chloro Position

The chlorine atom at the C6 position is activated towards nucleophilic substitution and is an ideal site for cross-coupling reactions.

- Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the pyridine ring facilitates SNAr reactions. Amines, alcohols, and thiols can displace the chloride, typically in the presence of a base, to introduce a diverse range of substituents at this position. This is a powerful method for late-stage functionalization.
- Palladium-Catalyzed Cross-Coupling: The C-Cl bond is a prime handle for transition-metal-catalyzed reactions.
 - Suzuki-Miyaura Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst and a base allows for the formation of C-C bonds, connecting aryl or heteroaryl groups to the pyridine core.[14] This is one of the most important reactions in modern drug discovery for building bi-aryl structures.
 - Buchwald-Hartwig Amination: This reaction provides an alternative to SNAr for coupling primary and secondary amines to the C6 position, often under milder conditions and with broader substrate scope.

Part 4: Safety and Handling

Proper handling of **6-Chloro-4-fluoronicotinaldehyde** is crucial to ensure laboratory safety.

- Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
- Storage: Store the compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) and in a refrigerator at 2-8°C to prevent degradation.[6]
- Handling: Avoid inhalation of dust and contact with skin and eyes. In case of accidental contact, rinse the affected area thoroughly with water.[15]
- Spills: In case of a spill, absorb the material with an inert absorbent such as sand or vermiculite and place it in a sealed container for proper chemical waste disposal.[15]
- Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of “magic chlorine” in drug discovery: an in silico approach - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 6-Chloro-4-fluoronicotinaldehyde | 1060809-20-2 [chemicalbook.com]
- 6. 1060809-20-2|6-Chloro-4-fluoronicotinaldehyde|BLD Pharm [bldpharm.com]
- 7. echemi.com [echemi.com]
- 8. 6-chloro-4-fluoronicotinaldehyde | CAS:1060809-20-2 | Ark Pharma Scientific Limited [arkpharmtech.com]

- 9. benchchem.com [benchchem.com]
- 10. Straightforward Synthesis of Halopyridine Aldehydes via Diaminomethylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A Novel Synthesis of Highly Functionalized Pyridines by a One-Pot, Three-Component Tandem Reaction of Aldehydes, Malononitrile and N-Alkyl-2-cyanoacetamides under Microwave Irradiation | MDPI [mdpi.com]
- 12. benchchem.com [benchchem.com]
- 13. chemscene.com [chemscene.com]
- 14. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 15. secil.pt [secil.pt]
- To cite this document: BenchChem. [Introduction: The Strategic Value of Halogenated Pyridines in Synthesis]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b7981611#6-chloro-4-fluoronicotinaldehyde-cas-number-1060809-20-2>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

